molecular formula C20H22ClN3O4S B4564817 1-{4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide

1-{4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide

Cat. No.: B4564817
M. Wt: 435.9 g/mol
InChI Key: HVFXHABTZQIIKC-UHFFFAOYSA-N
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Description

1-{4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H22ClN3O4S and its molecular weight is 435.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.1019551 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-acetylcholinesterase Activity

Research has identified potent anti-acetylcholinesterase (anti-AChE) activities in piperidine derivatives, including structures closely related to 1-{4-[(4-chlorophenyl)sulfonylamino]benzoyl}-4-piperidinecarboxamide. These compounds have been explored for their potential as antidementia agents. A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives, finding that substituting the benzamide with a bulky moiety significantly increased anti-AChE activity. One compound, identified as a potent inhibitor, showed marked increases in acetylcholine content in the cerebral cortex and hippocampus of rats, highlighting its potential for advanced development in treating dementia (Sugimoto et al., 1990).

Serotonin Receptor Agonism

Further research has explored the role of piperidine and benzamide derivatives as serotonin 4 (5-HT4) receptor agonists, with implications for gastrointestinal motility. Sonda et al. (2003) synthesized a series of derivatives and tested their ability to contract the isolated guinea-pig ascending colon. The study identified compounds with favorable pharmacological profiles for enhancing gastrointestinal motility, though challenges in oral bioavailability were noted. Replacement of certain moieties in these compounds improved intestinal absorption rates, showing promise for gastrointestinal motility enhancement (Sonda et al., 2003).

Antimicrobial Activity

Vinaya et al. (2009) investigated the antimicrobial activity of piperidine derivatives against pathogens of tomato plants, demonstrating the importance of these compounds in agricultural applications. The study synthesized several derivatives and evaluated their efficacy as antimicrobial agents against bacterial and fungal pathogens. Some compounds showed significant potent activities, comparable to standard drugs, indicating their potential as effective antimicrobial agents (Vinaya et al., 2009).

Synthesis and Chemical Properties

On the chemical synthesis front, studies have focused on developing novel synthetic routes and understanding the structural properties of piperidine derivatives. Back et al. (2000) detailed a convenient route to piperidines and related heterocycles, contributing to the synthetic chemistry field by enabling the synthesis of complex structures through cyclization of acetylenic sulfones. This work not only expands the toolkit for synthesizing piperidine derivatives but also facilitates the exploration of their diverse biological activities (Back et al., 2000).

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)sulfonyl-methylamino]benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S/c1-23(29(27,28)18-8-4-16(21)5-9-18)17-6-2-15(3-7-17)20(26)24-12-10-14(11-13-24)19(22)25/h2-9,14H,10-13H2,1H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFXHABTZQIIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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